N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide
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Overview
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzylamino group, a hydroxypropyl chain, a naphthyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dibenzylamino group, followed by the introduction of the hydroxypropyl chain and the naphthyl group. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Common reagents used in these reactions include dibenzylamine, propylene oxide, naphthalene, and benzenesulfonyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl chain may yield ketones or aldehydes, while nucleophilic substitution of the sulfonamide group may result in various substituted sulfonamides.
Scientific Research Applications
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
- N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
- N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H32N2O3S |
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Molecular Weight |
536.7 g/mol |
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C33H32N2O3S/c36-30(25-34(23-27-13-4-1-5-14-27)24-28-15-6-2-7-16-28)26-35(39(37,38)31-19-8-3-9-20-31)33-22-12-18-29-17-10-11-21-32(29)33/h1-22,30,36H,23-26H2 |
InChI Key |
WADUASDYGFYHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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